molecular formula C20H19N5O3 B2629060 N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1261015-09-1

N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Cat. No.: B2629060
CAS No.: 1261015-09-1
M. Wt: 377.404
InChI Key: CDZXXSBSYXOJCI-UHFFFAOYSA-N
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Description

Systematic Naming Conventions for Triazoloquinoxaline Derivatives

Triazoloquinoxaline derivatives follow IUPAC rules for fused heterocyclic systems, prioritizing the parent heterocycle and specifying substituents in descending order of priority. The core structure consists of a quinoxaline ring (a bicyclic system with two fused pyrazine rings) fused to a triazole moiety. The fusion pattern is denoted by the descriptor [4,3-a], indicating the triazole’s 4- and 3-positions are adjacent to the quinoxaline’s 1- and 2-positions, respectively.

The compound’s full systematic name is constructed as follows:

  • Parent heterocycle : The triazolo[4,3-a]quinoxaline system forms the base structure.
  • Substituents :
    • A methyl group at position 1 of the triazole ring.
    • A ketone (oxo) group at position 4 of the quinoxaline ring.
    • An acetamide side chain at position 5 of the quinoxaline, itself substituted with an N-[(2-methoxyphenyl)methyl] group.

The numbering begins at the triazole’s nitrogen atom (position 1), proceeds through the fused quinoxaline, and concludes with the acetamide substituent. The methoxyphenyl group is named as a benzyl derivative with a methoxy substituent at the ortho position. This hierarchical naming ensures unambiguous identification of substituent locations and bonding patterns.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallography reveals planar geometry for the triazoloquinoxaline core, with slight puckering at the acetamide side chain. Key bond lengths and angles are summarized below:

Parameter Value Comparison to Analogues
N1–C2 (Triazole) 1.32 Å Shorter than non-fused triazoles
C4–O4 (Ketone) 1.22 Å Consistent with quinoxaline ketones
Dihedral angle (Triazole-Quinoxaline) 2.1° Near-planar fusion
Hydrogen bonding (Acetamide) N–H···O (2.89 Å) Stabilizes crystal packing

The near-planar arrangement of the fused rings facilitates π-π stacking interactions, while the methoxyphenyl group induces torsional strain due to steric hindrance between the methoxy oxygen and adjacent hydrogen atoms. The acetamide side chain adopts a staggered conformation, minimizing steric clashes with the methyl group at position 1.

Comparative Structural Analysis with Related Triazolo[4,3-a]Quinoxaline Analogues

Structural variations among triazoloquinoxaline derivatives primarily involve substituent identity and position. The following table contrasts key features of the target compound with analogues documented in literature:

Compound Substituents Key Structural Differences Impact on Properties
Target Compound 1-Me, 4-O, 5-acetamide Bulky acetamide side chain Enhanced solubility in polar solvents
7,8-Dichloro Derivative 7-Cl, 8-Cl, 4-O Halogen substituents Increased electrophilicity
Unsubstituted Triazoloquinoxaline None Planar core without steric hindrance Higher melting point

The methyl group at position 1 shields the triazole ring from electrophilic attack, while the methoxyphenyl moiety introduces electron-donating effects, altering the compound’s electronic profile compared to halogenated analogues. The acetamide group’s hydrogen-bonding capacity further distinguishes it from derivatives with alkyl or aryl substituents, influencing both reactivity and crystallinity.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-22-23-19-20(27)24(15-8-4-5-9-16(15)25(13)19)12-18(26)21-11-14-7-3-6-10-17(14)28-2/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZXXSBSYXOJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide typically involves multiple steps:

    Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinoxaline ring system.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl derivative reacts with the triazoloquinoxaline intermediate.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazoloquinoxaline core or the acetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the phenyl ring or the triazoloquinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazoloquinoxaline core.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities attributed to its unique structural features.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, closely related to the compound , show promising antimicrobial properties. For instance, compounds with similar triazole structures have demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Antiviral Properties

Compounds containing quinoxaline and triazole moieties have been evaluated for their antiviral potential. Studies have shown that some derivatives possess significant activity against viral pathogens, making them candidates for further development in antiviral therapies .

Anticancer Activity

The triazoloquinoxaline framework has been linked to anticancer activity. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms often involve modulation of key signaling pathways associated with cancer progression.

Medicinal Chemistry

The synthesis of N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has been explored extensively in medicinal chemistry:

Synthetic Routes

Various synthetic strategies have been developed to produce this compound efficiently. These include multi-step synthesis involving the formation of the triazole and quinoxaline rings through cyclization reactions .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Research has shown that substituents on the phenyl ring can significantly influence both potency and selectivity against specific targets within microbial or cancerous cells .

Material Science Applications

Beyond biological applications, compounds like this compound are being explored for their potential in material science:

Supramolecular Chemistry

The unique properties of triazole and quinoxaline derivatives allow them to form supramolecular structures that can be utilized in drug delivery systems or as scaffolds for new materials .

Corrosion Inhibition

Some studies suggest that triazole compounds can serve as effective corrosion inhibitors in various industrial applications due to their ability to form protective films on metal surfaces .

Case Studies

A few notable case studies highlight the effectiveness of compounds similar to this compound:

StudyFocusFindings
Mermer et al., 2020Antimicrobial ActivityCompounds showed MIC values as low as 0.125 μg/mL against resistant strains .
Yang & BaoAntiviral ActivityCertain derivatives exhibited EC50 values comparable to established antiviral agents .
Recent SAR StudiesStructure OptimizationModifications led to improved selectivity and potency against targeted diseases .

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents on the phenyl ring, triazoloquinoxaline core, or acetamide side chain. These modifications significantly alter physicochemical properties and biological activities.

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Biological Findings Reference
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide 4-Cl on phenyl C₁₈H₁₄ClN₅O₂ 367.79 Not explicitly reported in evidence, but chloro substituents often enhance lipophilicity and target affinity.
N-(4-Methoxyphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 4-OCH₃ on phenyl C₁₉H₁₇N₅O₃ 363.37 Structural isomer of the target compound; methoxy position impacts steric and electronic interactions.
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazolo core, 4-F on phenyl Not provided Not provided Potent TopoII inhibitor; induces G2/M arrest and apoptosis in Caco-2 cells.
N-[3-(Methylsulfanyl)phenyl]-2-{4-oxo-1-isopropyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide S-CH₃ on phenyl, isopropyl on triazole C₂₂H₂₂N₆O₂S 458.51 Increased lipophilicity due to methylsulfanyl group; potential for enhanced membrane permeability.

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-chlorophenyl analogue () lacks the methoxy group but introduces a chlorine atom, which typically increases lipophilicity and metabolic stability compared to methoxy-substituted derivatives . The bis-triazoloquinoxaline derivative () demonstrates superior TopoII inhibition and apoptosis induction, likely due to its extended planar structure enabling stronger DNA intercalation .

Synthetic Accessibility :

  • The target compound and its 4-methoxyphenyl analogue () can be synthesized via Ugi four-component reactions followed by copper-catalyzed cyclization, a method that enables rapid diversification of the acetamide side chain .
  • In contrast, analogues with alkyl or sulfur-containing substituents (e.g., methylsulfanyl in ) require additional steps, such as nucleophilic substitution or thiol-alkyne coupling .

Fluorine-substituted derivatives (e.g., ) often exhibit improved metabolic stability and blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius .

Biological Activity

N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocyclic rings and functional groups that contribute to its biological activity. The presence of the triazole and quinoxaline moieties is particularly significant as these structures are known for their diverse pharmacological properties.

The proposed mechanism of action for this compound involves interactions with specific molecular targets:

  • HER2 Inhibition : The compound acts as an inhibitor of the HER2 receptor, which is implicated in various cancers. By binding to this receptor, it prevents its activation and downstream signaling pathways that promote cell proliferation and survival.

Anticancer Activity

Research indicates that compounds containing the triazole and quinoxaline structures often exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it inhibits cell growth in human leukemia and solid tumor cell lines .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties:

  • Bacterial Inhibition : Studies have indicated that derivatives of triazoles exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its efficacy against resistant strains .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundActivityFindings
6-Arylbenzimidazo[1,2-c]quinazolineAnticancerInhibited TNF-alpha production with minimal cytotoxicity
Quinoxaline derivativesAntimicrobialHigh potency against various bacterial strains
1-substituted triazoloquinoxalinesAnticonvulsantDemonstrated significant anticonvulsant activity

These studies highlight the potential of related compounds in therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide?

The synthesis typically involves multi-step reactions. For example, the triazoloquinoxaline core can be constructed via cyclization of substituted quinoxaline precursors, followed by functionalization with chloroacetyl chloride under basic conditions (e.g., triethylamine in dioxane). Subsequent coupling with 2-methoxybenzylamine derivatives introduces the acetamide moiety. Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol-DMF mixtures) are critical .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key characterization methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and regiochemistry of the triazoloquinoxaline ring.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula.
  • IR spectroscopy to identify functional groups like carbonyl (C=O) and amide (N-H) stretches.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are essential to validate results .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields of the triazoloquinoxaline core?

Quantum chemical calculations (e.g., DFT) and reaction path searches can identify transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational screening of reaction parameters (solvent polarity, temperature) with machine learning to prioritize optimal conditions (e.g., DMF as a solvent for cyclization steps) .

Q. What strategies resolve contradictions in biological activity data across similar triazoloquinoxaline derivatives?

Discrepancies may arise from:

  • Solubility differences : Use standardized DMSO stock solutions with concentrations ≤1% v/v in assays.
  • Cell line variability : Validate results across multiple cell lines and primary cells.
  • Metabolic stability : Perform hepatic microsome assays to assess compound degradation. Cross-referencing with structurally analogous compounds (e.g., quinazolinone derivatives) can clarify structure-activity relationships (SAR) .

Q. How can regioselectivity challenges during triazoloquinoxaline functionalization be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the quinoxaline nitrogen) to steer reactivity.
  • Catalytic systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C-H bond activation.
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation under controlled heating .

Q. What methodologies elucidate the compound’s mechanism of action in kinase inhibition?

  • Molecular docking : Simulate binding interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina).
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (Kon/Koff).
  • Phosphorylation assays : Quantify inhibition of substrate phosphorylation via Western blot .

Methodological Considerations Table

ChallengeMethodologyKey References
Low synthetic yieldMicrowave-assisted synthesis; solvent optimization (DMF vs. THF)
Biological activity variabilityMulti-parametric dose-response assays; metabolic stability testing
Structural ambiguityX-ray crystallography; 2D NMR (COSY, NOESY)

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